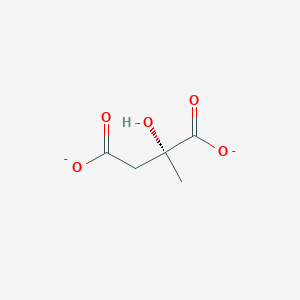
keto-L-tagatose 6-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Keto-L-tagatose 6-phosphate is the open chain form of L-tagatose 6-phosphate It is a conjugate acid of a this compound(2-). It is an enantiomer of a keto-D-tagatose 6-phosphate.
科学的研究の応用
Biosynthesis and Bioconversion
Keto-L-tagatose 6-phosphate plays a crucial role in the biosynthesis and bioconversion of rare sugars, with potential health benefits. A study characterized the GatZ subunit of d-tagatose-1,6-bisphosphate aldolase, involved in a multi-enzyme system capable of producing tagatose from maltodextrin. This system could enrich the application of C4 epimerases in rare sugar bioproduction, showcasing the potential of this compound in biochemical processes (Dai et al., 2020).
Agrochemical Applications
Research has also explored the agrochemical potential of d-tagatose, highlighting its protective role against plant diseases, especially downy mildews. D-tagatose 6-phosphate inhibits essential metabolic steps in pathogen development, blocking initial infection and structural development necessary for reproduction. This positions this compound as a key component in developing safe, natural product-based fungicidal agrochemicals (Mochizuki et al., 2020).
Metabolic Pathways and Biocatalysis
This compound is also a significant metabolite in various organisms' galactose metabolism, formed by a reversible condensation of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate. The study by Schoenenberger et al. (2020) provides insights into the efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate, a crucial component in the metabolic pathways, by phosphorylation of D-tagatose 6-phosphate. This underscores the metabolic and biocatalytic significance of this compound in biological systems (Schoenenberger et al., 2020).
特性
分子式 |
C6H13O9P |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
[(2S,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m0/s1 |
InChIキー |
GSXOAOHZAIYLCY-HCWXCVPCSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



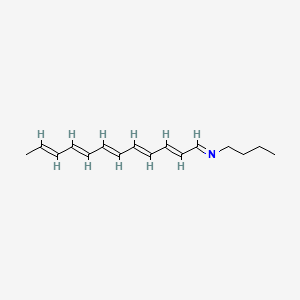
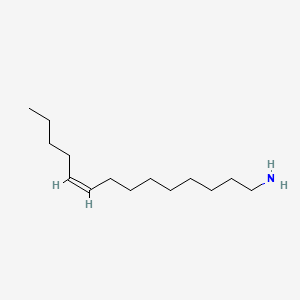


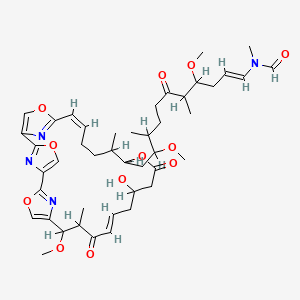


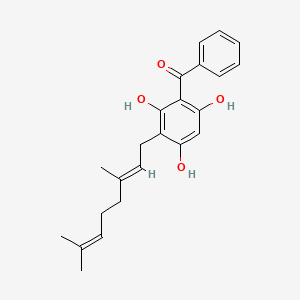

![(1S,2S,14R,18R,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone](/img/structure/B1239799.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
![N-[(E)-[2,4-bis(difluoromethoxy)phenyl]methylideneamino]-4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B1239804.png)
